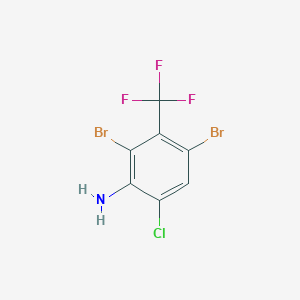

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

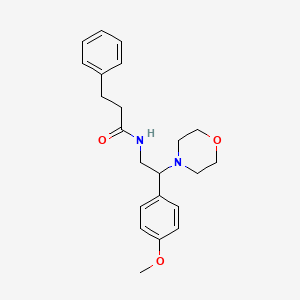

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline is a chemical compound with the molecular formula C7H4Br2F3N . It is used in enantio- and diastereoselective addition reactions .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two bromine atoms, one chlorine atom, and a trifluoromethyl group. The average mass of the molecule is 318.917 Da, and the monoisotopic mass is 316.866241 Da .Chemical Reactions Analysis

2,4-Dibromoaniline, a similar compound, can be used as a starting material to synthesize acetylenic amine by reacting with trimethylsilylacetylene . This reaction product is used as a ligand to prepare the bis-amido complex of Ti (IV) .Physical And Chemical Properties Analysis

The compound has a density of 2.0±0.1 g/cm³, a boiling point of 239.1±35.0 °C at 760 mmHg, and a flash point of 98.4±25.9 °C . It has a molar refractivity of 50.8±0.3 cm³, and a molar volume of 157.6±3.0 cm³ . The compound is insoluble in water .科学的研究の応用

Synthesis of Agrochemical Intermediates

2,4-Dibromo-6-chloro-3-(trifluoromethyl)aniline serves as an intermediate in the synthesis of high-efficiency, low-toxicity pesticides and new herbicides. Its role in agrochemical production highlights its significance in developing compounds aimed at enhancing agricultural productivity while minimizing environmental impact (Zhou Li-shan, 2002).

Nonlinear Optical (NLO) Materials

Research into the vibrational analysis of compounds similar to this compound has indicated potential applications in nonlinear optical (NLO) materials. Studies combining experimental and theoretical vibrational analysis have shed light on the structural effects of substituent groups on aniline, influencing the NLO properties and applications of these materials in optical technologies (B. Revathi et al., 2017).

Improved Synthesis Processes

An improved synthesis process for this compound, emphasizing its role as an important agrochemical intermediate, demonstrates optimization in production yielding products of high purity. This advancement supports the efficient and scalable production of agrochemicals and related compounds (Ding Zhi-yuan, 2011).

Transition Metal-Free Synthesis

Recent studies have developed transition metal-free methods for synthesizing anilines, including derivatives of this compound. These methods offer a greener alternative to traditional metal-catalyzed processes, potentially reducing the environmental and health risks associated with heavy metal catalysts (M. Staudt et al., 2022).

Bioremediation of Chloroanilines

The bioremediation potential of compounds structurally related to this compound has been explored in polluted aquifers. Research indicates that certain chloroanilines can be dehalogenated by microorganisms under methanogenic conditions, suggesting a pathway for the environmental detoxification of these compounds (E. Kuhn & J. M. Suflita, 1989).

Safety and Hazards

The compound is considered hazardous and may cause skin irritation, serious eye irritation, and respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle the compound with protective gloves/clothing/eye protection/face protection and to use it only outdoors or in a well-ventilated area .

将来の方向性

The compound is used in enantio- and diastereoselective addition reactions . Future research could explore other potential applications and reactions involving this compound. It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place, away from strong oxidizing agents .

作用機序

Target of Action

Compounds with similar structures have been used in suzuki–miyaura cross-coupling reactions , which suggests that this compound might also interact with palladium catalysts in these reactions.

Mode of Action

Oxidative addition might occur with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

It’s worth noting that compounds with similar structures have been used in the synthesis of active agrochemical and pharmaceutical ingredients , suggesting that this compound might also be involved in similar biochemical pathways.

Pharmacokinetics

It’s important to note that the compound is insoluble in water , which could impact its bioavailability.

Result of Action

Compounds with similar structures have been used in the protection of crops from pests , suggesting that this compound might also have similar effects.

Action Environment

It’s worth noting that the compound should be stored in a cool place, away from strong oxidizing agents , indicating that certain environmental conditions could affect its stability.

特性

IUPAC Name |

2,4-dibromo-6-chloro-3-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2ClF3N/c8-2-1-3(10)6(14)5(9)4(2)7(11,12)13/h1H,14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGVWROHOOJHOBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)C(F)(F)F)Br)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2ClF3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(3-chlorophenyl)-1-((3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2778626.png)

![N-(2-fluorobenzyl)-4-{[3-(morpholin-4-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2778628.png)

![2-[(3-cyclopentyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2-fluorophenyl)acetamide](/img/structure/B2778630.png)

![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-(4-hexoxyphenyl)prop-2-enamide](/img/structure/B2778633.png)

![N-(1-(benzo[b]thiophen-3-yl)propan-2-yl)-5-bromonicotinamide](/img/structure/B2778636.png)

![N-(benzo[d]thiazol-5-yl)propionamide](/img/structure/B2778637.png)

![N-(4-(2-((4-acetamidophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2778639.png)

![[2-(Butan-2-ylamino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B2778642.png)

![(6-Ethoxypyridin-3-yl)-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2778645.png)